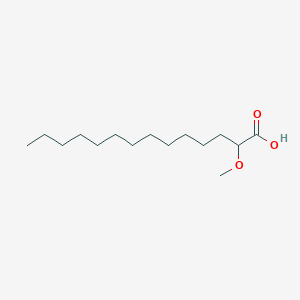
2-Methoxytetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxytetradecanoic acid is a natural product found in Callyspongia fallax with data available.
Applications De Recherche Scientifique
Marine Organism Biosynthesis
2-Methoxytetradecanoic acid was identified in the phospholipids of the Caribbean sponge Callyspongia fallax, revealing new possibilities in fatty acid biosynthesis in marine organisms. It's suggested that these methoxylated fatty acids could originate from symbiotic bacteria associated with the sponge (Carballeira & Pagán, 2001).
Antifungal Properties
The synthesized form of 2-methoxytetradecanoic acid displayed antifungal activity against Candida albicans, Aspergillus niger, and Cryptococcus neoformans. It was also noted for being more cytotoxic to C. albicans and A. niger compared to other acids, suggesting its potential as an antifungal agent (Carballeira, Ortiz, Parang, & Sardari, 2004).
Cytotoxicity to Leukemia Cells
A synthetic form of 2-methoxytetradecanoic acid exhibited cytotoxic properties against various leukemia cell lines, indicating a potential role in cancer therapy (Carballeira, Cruz, Orellano, & González, 2003).
Antimycobacterial Potential
2-Methoxytetradecanoic acid, among other methoxylated fatty acids, showed inhibitory effects on Mycobacterium tuberculosis. This suggests a role for these acids as antimicrobial lipids in marine environments, potentially produced by marine sponges or symbiotic bacteria as a defense mechanism (Carballeira, Cruz, Kwong, Wan, & Franzblau, 2004).
Propriétés
Numéro CAS |
340156-63-0 |
|---|---|
Nom du produit |
2-Methoxytetradecanoic acid |
Formule moléculaire |
C15H30O3 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
2-methoxytetradecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-14(18-2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17) |
Clé InChI |
SVEUDKQPMQGCGQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C(=O)O)OC |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)O)OC |
Synonymes |
2-methoxytetradecanoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



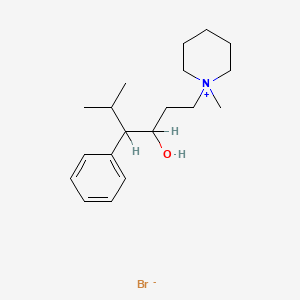
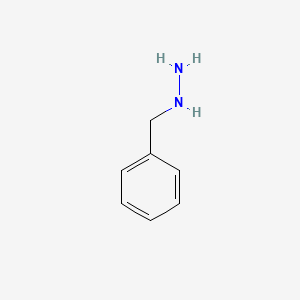
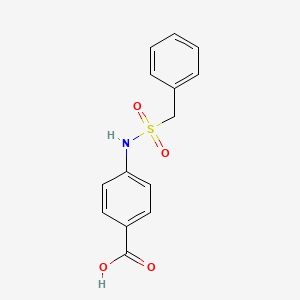
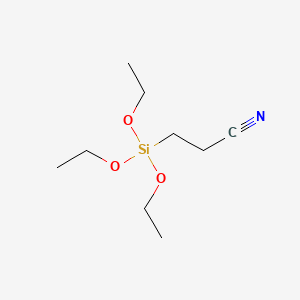
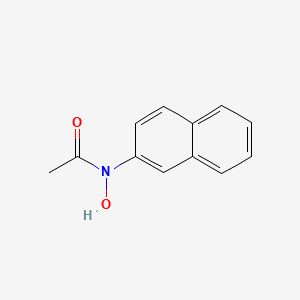
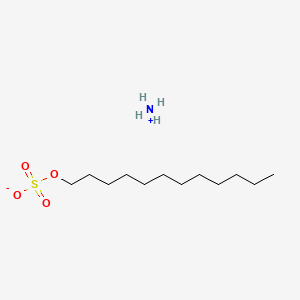
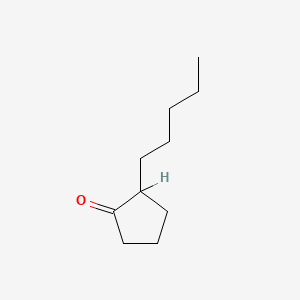
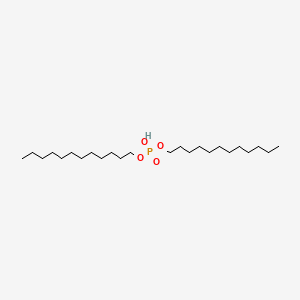
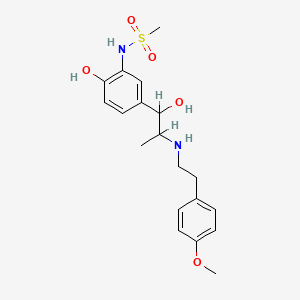
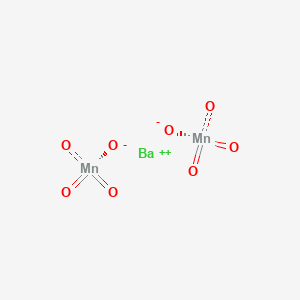
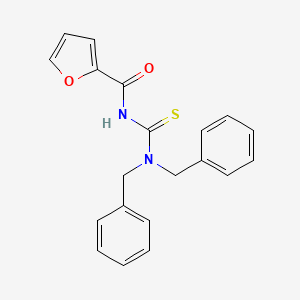
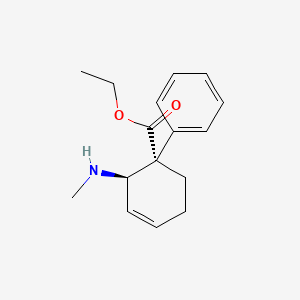
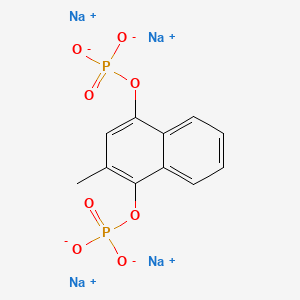
![3-[(2,6-Dideoxyhexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1204641.png)